molecular formula C12H10Cl2N2O2S B5493835 [(2,4-Dichlorophenyl)sulfonyl](4-pyridylmethyl)amine

[(2,4-Dichlorophenyl)sulfonyl](4-pyridylmethyl)amine

Cat. No.: B5493835
M. Wt: 317.2 g/mol
InChI Key: NTBHNTLWVIDDDP-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a 2,4-dichlorophenyl ring and a 4-pyridylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)sulfonylamine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-pyridylmethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of (2,4-Dichlorophenyl)sulfonylamine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)sulfonylamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.

Major Products

    Nucleophilic substitution: Formation of substituted sulfonamides or sulfonyl thiocyanates.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)sulfonylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The sulfonyl group can form strong interactions with target proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

(2,4-Dichlorophenyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:

    (4-Chlorophenyl)sulfonylamine: Similar structure but with a single chlorine atom, potentially leading to different reactivity and biological activity.

    (2,4-Dichlorophenyl)sulfonylamine: The pyridyl group is replaced with a methylphenyl group, which may alter its chemical properties and applications.

    (2,4-Dichlorophenyl)sulfonylamine: The pyridyl group is replaced with an aminophenyl group, affecting its interaction with biological targets.

Properties

IUPAC Name

2,4-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-10-1-2-12(11(14)7-10)19(17,18)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBHNTLWVIDDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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